molecular formula C21H22N6O B10926359 3,6-dimethyl-1-phenyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

3,6-dimethyl-1-phenyl-N-(1,3,5-trimethyl-1H-pyrazol-4-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10926359
M. Wt: 374.4 g/mol
InChI Key: HIEFUNSUYLWUJX-UHFFFAOYSA-N
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Description

3,6-DIMETHYL-1-PHENYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the class of pyrazolopyridines These compounds are known for their diverse pharmacological activities and are often used as scaffolds in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-DIMETHYL-1-PHENYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 3,6-dimethyl-1-phenylpyrazole with 1,3,5-trimethyl-1H-pyrazole-4-carboxylic acid under specific reaction conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product. Additionally, the use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-DIMETHYL-1-PHENYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often need anhydrous solvents and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .

Scientific Research Applications

3,6-DIMETHYL-1-PHENYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic systems, which are valuable in the development of new materials and catalysts.

    Biology: It has been studied for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including its role as an enzyme inhibitor or receptor modulator.

    Industry: It is used in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3,6-DIMETHYL-1-PHENYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or it can modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, such as the inhibition of cell proliferation or the modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3,6-DIMETHYL-1-PHENYL-N~4~-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1H-PYRAZOLO[3,4-B]PYRIDINE-4-CARBOXAMIDE lies in its specific combination of functional groups and its potential for diverse biological activities. The presence of multiple methyl and phenyl groups, along with the pyrazolopyridine structure, contributes to its distinct chemical behavior and makes it a valuable compound for various research applications .

Properties

Molecular Formula

C21H22N6O

Molecular Weight

374.4 g/mol

IUPAC Name

3,6-dimethyl-1-phenyl-N-(1,3,5-trimethylpyrazol-4-yl)pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C21H22N6O/c1-12-11-17(21(28)23-19-14(3)24-26(5)15(19)4)18-13(2)25-27(20(18)22-12)16-9-7-6-8-10-16/h6-11H,1-5H3,(H,23,28)

InChI Key

HIEFUNSUYLWUJX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NN(C2=N1)C3=CC=CC=C3)C)C(=O)NC4=C(N(N=C4C)C)C

Origin of Product

United States

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